3,4-difluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide
Description
This compound features a benzamide core substituted with 3,4-difluoro groups, imparting electron-withdrawing properties and influencing lipophilicity. The two N-substituents are structurally distinct:
- Furan-2-ylmethyl: A five-membered oxygen-containing heterocycle capable of hydrogen bond acceptance.
The molecular formula is inferred as C₂₀H₁₉F₂N₃O₂ (molecular weight ~371.4 g/mol), derived by replacing the benzo[d][1,3]dioxole group in a structurally similar compound (CAS 1798674-13-1, ) with a 3,4-difluorobenzoyl moiety. This substitution reduces oxygen content and introduces fluorines, likely altering solubility and metabolic stability .
Properties
IUPAC Name |
3,4-difluoro-N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2/c1-24-19-6-2-5-15(19)18(23-24)12-25(11-14-4-3-9-27-14)20(26)13-7-8-16(21)17(22)10-13/h3-4,7-10H,2,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCZQPVRYGWHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Difluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 371.4 g/mol. The structure includes a furan ring and a cyclopentapyrazole moiety, which are often associated with various biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of fluorine atoms in drug molecules has been shown to enhance their efficacy by improving binding affinity to target proteins.
2. Anti-inflammatory Effects
Compounds containing pyrazole derivatives are known for their anti-inflammatory activities. For example, related compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammatory responses.
3. Antimicrobial Properties
Research has suggested that derivatives of benzamide can possess antimicrobial properties. The structural features of this compound may contribute to its effectiveness against various pathogens.
The mechanisms underlying the biological activities of this compound are linked to its ability to interact with specific molecular targets:
1. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation. For example:
- Cyclooxygenase Inhibition : Similar compounds have been documented to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction.
2. Receptor Modulation
The structural motifs present in the compound suggest potential interactions with various receptors:
- Targeting Kinases : The benzamide moiety may facilitate binding to kinase receptors involved in cell signaling pathways related to cancer growth.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Grover et al. (2014) | Investigated pyrazole derivatives showing significant inhibition of COX-2, suggesting potential anti-inflammatory effects similar to those hypothesized for the target compound. |
| Farrokhpour et al. (2015) | Reported on the synthesis and biological evaluation of furan-containing compounds demonstrating notable anticancer activity against various cell lines. |
| Science.gov (2018) | Discussed the synthesis and evaluation of benzamide derivatives with antimicrobial properties, indicating a promising avenue for further research on the target compound's efficacy. |
Scientific Research Applications
Scientific Research Applications of 3,4-difluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide
This compound is a chemical compound with potential applications in scientific research, particularly in the development of new drugs and materials. The molecular formula of this compound is C20H19F2N3O2 and its molecular weight is 371.4 g/mol.
This compound is a compound of interest because of its potential biological activities. The presence of fluorine atoms in drug molecules has been shown to enhance their efficacy by improving binding affinity to target proteins. Compounds containing pyrazole derivatives are known for their anti-inflammatory activities and have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammatory responses. Derivatives of benzamide can possess antimicrobial properties, and the structural features of this compound may contribute to its effectiveness against various pathogens.
Potential Applications
- Anticancer Activity: Compounds with similar structures exhibit anticancer properties.
- Anti-inflammatory Effects: Pyrazole derivatives are known for their anti-inflammatory activities.
- Antimicrobial Properties: Derivatives of benzamide can possess antimicrobial properties.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Grover et al. (2014) | Investigated pyrazole derivatives showing significant inhibition of COX-2, suggesting potential anti-inflammatory effects similar to those hypothesized for the target compound. |
| Farrokhpour et al. (2015) | Reported on the synthesis and biological evaluation of furan-containing compounds demonstrating notable anticancer activity against various cell lines. |
| Science.gov (2018) | Discussed the synthesis and evaluation of benzamide derivatives with antimicrobial properties, indicating a promising avenue for further research on the target compound's efficacy. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Comparison with Benzo[d][1,3]dioxole Analogue (CAS 1798674-13-1)
- Benzamide Core: The target compound replaces the benzo[d][1,3]dioxole group (electron-rich due to two oxygen atoms) with 3,4-difluoro substituents.
- Impact on Bioactivity : Fluorine atoms may improve metabolic stability by resisting oxidative degradation, whereas the dioxole group could enhance π-stacking interactions in hydrophobic environments.
Comparison with Diflubenzuron (2,6-Difluoro Substitution)
- Fluorine Positioning : The 2,6-difluoro pattern in diflubenzuron creates a symmetrical para-substitution, while the 3,4-difluoro arrangement in the target compound introduces ortho-substitution. This difference influences steric and electronic interactions with biological targets (e.g., enzymes or receptors) .
- N-Substituents : Diflubenzuron’s urea-linked 4-chlorophenyl group contrasts with the target’s heterocyclic substituents, which may confer selectivity for distinct biological pathways.
Comparison with Flutolanil (Trifluoromethyl Substitution)
- Electron-Withdrawing Groups : Flutolanil’s 2-trifluoromethyl group is strongly electron-withdrawing, whereas the target’s 3,4-difluoro substituents exert moderate electron withdrawal. This affects resonance stabilization and reactivity.
- N-Substituent Complexity : Flutolanil’s 3-isopropoxyphenyl group is simpler than the target’s fused pyrazole and furan systems, which may enable multi-target interactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3,4-difluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves reacting 3,4-difluorobenzoyl chloride with furfurylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the amide bond . For the tetrahydrocyclopenta[c]pyrazole moiety, cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions is recommended . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the furan methylene protons (N-CH₂-furan) resonate at δ ~4.5–5.0 ppm, while difluoroaromatic protons appear as doublets in δ ~7.0–7.8 ppm .
- HPLC-MS : Quantifies purity (>95%) and verifies molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, F content) .
Q. What are the preliminary applications of this compound in academic research?
- Methodological Answer :
- Medicinal Chemistry : The benzamide core and fluorinated aryl groups suggest potential as a kinase inhibitor or receptor modulator. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities .
- Agrochemical Research : The furan and pyrazole moieties are structural motifs in pesticides (e.g., flutolanil analogs), making this compound a candidate for antifungal or herbicidal activity screens .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?
- Methodological Answer :
- Solvent Selection : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., formamide byproducts) .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Q. How should contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved in enzyme inhibition assays?
- Methodological Answer :
- Assay Validation : Include positive controls (e.g., staurosporine for kinases) and replicate experiments across multiple plates to rule out plate-specific artifacts.
- Solubility Checks : Use DLS (dynamic light scattering) to confirm compound solubility in assay buffers; precipitation may falsely lower activity .
- Metabolite Screening : LC-MS/MS can detect degradation products that might interfere with results .
Q. What computational approaches are suitable for predicting the environmental fate of this compound?
- Methodological Answer :
- QSAR Modeling : Predict biodegradation (e.g., EPI Suite) using descriptors like logP (lipophilicity) and topological polar surface area .
- Molecular Dynamics Simulations : Simulate hydrolysis pathways in aqueous environments (e.g., GROMACS) to identify stable degradation products .
Q. How can researchers design stability studies to evaluate this compound under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), UV light (ICH Q1B guidelines), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor degradation via HPLC at intervals (0, 7, 14 days) .
- Kinetic Analysis : Use the Arrhenius equation to extrapolate shelf life from accelerated stability data .
Key Considerations
- Methodological Rigor : Emphasize reproducibility by documenting reaction parameters (e.g., temperature, solvent ratios) and validation controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
